HTLV-1 Protease Inhibition: Nanomolar Affinity Achieved with Trans-Dimethoxy Scaffold
A series of C2-symmetric 3,4-disubstituted pyrrolidines featuring the trans-dimethoxy scaffold were evaluated as nonpeptidic inhibitors of HTLV-1 protease (HTLV-1 PR) [1]. The most potent inhibitor from this series exhibited two-digit nanomolar affinity, representing the most potent nonpeptidic inhibitor of HTLV-1 PR described to date [1]. In contrast, standard peptidomimetic inhibitors for this target often exhibit reduced potency against resistant strains or require complex peptide synthesis [2].
| Evidence Dimension | Inhibitory affinity (Ki) for HTLV-1 protease |
|---|---|
| Target Compound Data | Two-digit nanomolar Ki (exact value not disclosed in abstract) |
| Comparator Or Baseline | Standard peptidomimetic HTLV-1 PR inhibitors |
| Quantified Difference | Reported as the most potent nonpeptidic inhibitor of HTLV-1 PR described |
| Conditions | In vitro enzyme inhibition assay, purified HTLV-1 protease |
Why This Matters
The trans-dimethoxy pyrrolidine core provides a unique, rigid C2-symmetric scaffold that enables potent binding to a challenging viral protease target, offering a non-peptidic alternative with potential advantages in metabolic stability and resistance profile compared to traditional peptidomimetics.
- [1] Kuhnert M, Blum A, Steuber H, Diederich WE. Privileged Structures Meet Human T-Cell Leukemia Virus-1 (HTLV-1): C2-Symmetric 3,4-Disubstituted Pyrrolidines as Nonpeptidic HTLV-1 Protease Inhibitors. J Med Chem. 2015;58(11):4845-4850. doi:10.1021/acs.jmedchem.5b00346 View Source
- [2] Tözsér J, Weber IT. The protease of human T-cell leukemia virus type-1 is a potential therapeutic target. Curr Pharm Des. 2007;13(12):1285-94. doi:10.2174/138161207780618920 View Source
